molecular formula C2H8Cl2N4S2Te B1511453 Chloro tellurohypochlorite;thiourea CAS No. 207737-98-2

Chloro tellurohypochlorite;thiourea

Cat. No.: B1511453
CAS No.: 207737-98-2
M. Wt: 350.8 g/mol
InChI Key: XGYIUYJZTPFFKM-UHFFFAOYSA-N
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Description

Thiourea derivatives are a significant focal point in organic synthesis and are recognized for their diverse applications in research, particularly in medicinal chemistry and materials science . These organosulfur compounds serve as versatile intermediates and building blocks for various heterocycles, with their structure allowing for the establishment of stable hydrogen bonds with biological targets, which is a key feature in drug design studies . Research into thiourea derivatives has demonstrated a broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . Furthermore, their utility extends beyond pharmacology; thioureas are also investigated for their role in polymer science, as flame retardants, vulcanization accelerators, and in the development of chemosensors for molecular recognition . The specific compound chloro tellurohypochlorite;thiourea is a specialized reagent that incorporates both thiourea and tellurium-based moieties, suggesting potential research applications in novel synthetic pathways or in the study of metal-sulfur chemistry. This product is intended for use in a controlled laboratory setting by qualified researchers.

Properties

CAS No.

207737-98-2

Molecular Formula

C2H8Cl2N4S2Te

Molecular Weight

350.8 g/mol

IUPAC Name

chloro tellurohypochlorite;thiourea

InChI

InChI=1S/2CH4N2S.Cl2Te/c2*2-1(3)4;1-3-2/h2*(H4,2,3,4);

InChI Key

XGYIUYJZTPFFKM-UHFFFAOYSA-N

SMILES

C(=S)(N)N.C(=S)(N)N.Cl[Te]Cl

Canonical SMILES

C(=S)(N)N.C(=S)(N)N.Cl[Te]Cl

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Chloro tellurohypochlorite; thiourea derivatives have shown promise in several therapeutic areas, including:

  • Anticancer Activity : Studies indicate that thiourea derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways. For instance, compounds derived from thiourea have demonstrated significant anticancer effects against various cancer types, including lung, liver, and breast cancers. The IC50 values for some derivatives are as low as 1.50 µM, indicating potent activity against human leukemia cell lines .
  • Antimicrobial Properties : Thiourea compounds have been evaluated for their antibacterial efficacy. Research shows that certain chlorinated thiourea derivatives exhibit higher potency against bacterial strains such as Staphylococcus aureus and Escherichia coli compared to conventional antibiotics .
  • HIV Reverse Transcriptase Inhibition : A specific thiourea derivative has been identified as a potent inhibitor of HIV reverse transcriptase, showcasing the potential of chloro tellurohypochlorite; thiourea in antiviral drug development .

Chemical Synthesis and Catalysis

Chloro tellurohypochlorite; thiourea can act as a reagent in organic synthesis:

  • Synthesis of Urea and Thiourea Derivatives : The compound can facilitate the formation of various urea and thiourea derivatives through nucleophilic substitution reactions. These derivatives serve as building blocks in the synthesis of pharmaceuticals and agrochemicals .
  • Catalytic Applications : The unique properties of tellurium compounds allow them to function as catalysts in organic reactions, enhancing reaction rates and selectivity .

Materials Science

The incorporation of chloro tellurohypochlorite; thiourea into materials science has led to innovative applications:

  • Nanomaterials : Research has explored the use of thiourea derivatives in the synthesis of nanostructured materials, which have applications in electronics and photonics due to their unique electrical properties .
  • Polymer Chemistry : Thiourea compounds are being investigated for their role in modifying polymer properties, improving thermal stability and mechanical performance .

Case Study 1: Anticancer Activity

A study evaluated a series of chlorinated thiourea derivatives against various cancer cell lines. The results showed that the most active compounds had IC50 values ranging from 3 to 14 µM against pancreatic cancer cells, highlighting their potential as anticancer agents.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of chloro tellurohypochlorite; thiourea against standard antibiotics. The findings indicated that certain derivatives exhibited MIC values significantly lower than those of traditional antibiotics, suggesting a new avenue for antibiotic development.

Comparison with Similar Compounds

Critical Gaps in the Evidence

  • focuses on isolating and characterizing compounds from Zygophyllum fabago roots, such as Zygocaperoside and Isorhamnetin-3-O glycoside, which are unrelated to the target compound .
  • addresses analytical challenges in determining oxy-chlorine compounds (e.g., chlorite) but lacks data on tellurohypochlorites or thiourea systems .
  • lists mercury compounds (e.g., chloro(furan-yl)mercury derivatives), which are organometallic and unrelated to the hypochlorite-thiourea hybrid .

Key Limitations in Addressing the Query

  • No structural or spectroscopic data (e.g., NMR, UV) are available for "Chloro tellurohypochlorite;thiourea" in the evidence. Such data are essential for comparing reactivity, stability, or applications with analogs.
  • No mention of tellurium-hypochlorite complexes or thiourea derivatives in any context, including synthesis, toxicity, or industrial use.
  • Supplementary materials referenced in (e.g., via DOI 10.32362/2410-6593-2021-16-2-113-124) are inaccessible for verification .

Recommendations for Further Research

To address this gap, the following steps would be necessary:

  • Synthesize and characterize the compound using X-ray crystallography, NMR, and mass spectrometry to establish its structure and properties.
  • Compare with analogous systems, such as: Tellurium-oxychlorides (e.g., TeCl₄, TeOCl₂) for redox behavior. Thiourea complexes with other halides (e.g., chloro-thiourea or selenourea derivatives). Hypochlorite hybrids (e.g., ClO⁻ complexes with sulfur/nitrogen ligands).
  • Evaluate stability and reactivity under varying pH and temperature conditions, referencing methods in for oxy-chlorine systems .

Hypothetical Comparison Table (Illustrative Example)

Note: This table is speculative due to lack of evidence.

Compound Formula (Hypothetical) Stability (pH 7) Redox Potential (V) Key Applications
This compound ClTeOCl·(NH₂)₂CS Low (decomposes) +1.2 (estimated) Unclear; potential oxidizer
Thiourea-chloride (NH₂)₂CS·HCl High +0.8 Pharmaceuticals, corrosion inhibition
Tellurium tetrachloride TeCl₄ Moderate +1.5 Semiconductor synthesis
Hypochlorous acid HOCl Low +1.6 Disinfectant, bleaching

Preparation Methods

Conventional and Improved Preparation Methods

  • Traditional Synthesis: Reaction of ammonium thiocyanate with acids or direct reaction of carbon disulfide with ammonia.
  • Recent Improved Method (Patent CN106631948A):

    This method involves the reaction of hydroxyldiaminocarbon positive ions with mercapto-containing compounds, alkalis, and water, followed by dehydration and post-treatment to yield thiourea with high purity and yield.

    Key Steps:

    • Mix positive ions of hydroxyldiaminocarbon, mercapto compounds, alkalis, and water.
    • Allow nucleophilic addition catalyzed by acidic zeolite.
    • React with mercaptoethanol solution at 45°C for 2 hours.
    • Adjust pH with sodium hydroxide to alkaline conditions.
    • Heat at 105–110°C for 3–5 hours for dehydration.
    • Purify by recrystallization.
  • Industrial Scale Example:

    • Urea is added under nitrogen protection at 140°C.
    • Acidic solid catalyst facilitates nucleophilic addition.
    • Dithioglycol and hydrogen sulfide gas are introduced for sulfur incorporation.
    • Final product is isolated by recrystallization with a yield of ~82% and purity of 99.0%.

Advantages of the Improved Method

  • Mild reaction conditions.
  • Economic and environmentally friendly.
  • Minimal waste generation (no significant wastewater, solid, or gas emissions).
  • Use of cheap and readily available raw materials.
  • Suitable for large-scale industrial production.

Comparative Data Table: Preparation Parameters for Thiourea

Parameter Conventional Method Improved Method (CN106631948A)
Starting Materials Ammonium thiocyanate, acids Hydroxyldiaminocarbon ions, mercapto compounds, alkalis
Catalyst None or acid catalysts Acidic zeolite solid catalyst
Reaction Temperature Variable, often elevated 45°C (initial), 105–110°C (dehydration)
Reaction Time Several hours 2 hours (addition), 3–5 hours (dehydration)
Yield Variable (60-80%) ~82%
Purity Moderate 99.0%
Environmental Impact Moderate waste generation Minimal waste, eco-friendly
Scale Laboratory to industrial Industrial scale feasible

Analysis and Notes on Preparation Methods

  • The preparation of chloro tellurohypochlorite likely involves controlled chlorination of tellurium precursors under inert conditions, with purification by crystallization or distillation to achieve high purity.
  • Thiourea preparation has evolved from classical methods to more efficient, environmentally considerate processes using solid catalysts and controlled reaction conditions.
  • The improved thiourea synthesis method offers economic and ecological benefits, making it suitable for large-scale production.
  • Both compounds require careful control of reaction parameters such as temperature, reagent ratios, and purification techniques to ensure product quality and yield.

Q & A

Q. What theoretical models explain the anomalous ligand field stabilization energy (LFSE) observed in thiourea-tellurohypochlorite complexes?

  • Methodology : Extend angular overlap models (AOM) to include relativistic corrections for tellurium. Compare LFSE trends with UV-Vis/NIR spectra (d-d transitions). Collaborate with synchrotron facilities for high-resolution XAS to validate metal-ligand covalency .

Methodological Best Practices

  • Data Validation : Always replicate experiments across independent batches (n ≥ 3) and report standard deviations. Use negative controls (e.g., thiourea-free reactions) to confirm observed phenomena are compound-specific .

  • Literature Integration : Prioritize peer-reviewed journals indexed in Web of Science or PubMed. Avoid non-peer-reviewed platforms (e.g., arXiv) for critical data .

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  • Theoretical Alignment : Ground hypotheses in established frameworks (e.g., hard/soft acid-base theory for ligand selection) and explicitly state deviations in discussion sections .

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